1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene: is an organic compound with the molecular formula C₁₃H₈F₄S and a molecular weight of 272.26 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring, making it a fluorinated aromatic compound. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting materials include 1,3-difluorobenzene and 3,4-difluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfanylmethyl group or to convert the fluorinated benzene ring to a more saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives and de-fluorinated products.
Scientific Research Applications
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced biological activity and metabolic stability.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and materials for electronic devices.
Material Science: Its fluorinated structure makes it useful in the development of high-performance materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and the reactive sulfanylmethyl group. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
1,4-Difluorobenzene: Another fluorinated benzene derivative used in organic synthesis and material science.
3,4-Difluorobenzyl Chloride: A precursor in the synthesis of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene.
3,4-Difluorophenyl Sulfide: A related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)sulfanylmethyl]-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBUHHVTFJOBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.